N'-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N'-(4-Chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 4-chlorophenyl group and a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl moiety. This compound is structurally complex, combining an ethanediamide backbone (oxalamide) with a sulfonylated pyrrolidine linker and a halogenated aromatic system.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-14-5-6-15(2)19(12-14)30(28,29)25-11-3-4-18(25)13-23-20(26)21(27)24-17-9-7-16(22)8-10-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZXFSFVKNLJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylbenzenesulfonamide to form an intermediate, which is then reacted with pyrrolidine and ethanediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethanediamide vs. Acetamide Derivatives
The ethanediamide core distinguishes this compound from monoamide analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). While both contain aromatic chlorinated groups, the ethanediamide’s dual amide groups enable stronger hydrogen-bonding interactions compared to the single amide in acetamide derivatives. For example, highlights that acetamide derivatives form hydrogen-bonded dimers (R₂²(10) motifs) via N–H···O interactions .
Sulfonylated Pyrrolidine vs. Sulfonamide/Pyrimidine Systems
The 2,5-dimethylbenzenesulfonyl-pyrrolidine moiety in the target compound contrasts with sulfonamide-containing compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Sulfonyl groups are known to enhance metabolic stability and modulate solubility. In , the sulfonamide is critical for kinase inhibition, suggesting that the sulfonyl group in the target compound may similarly influence target binding or pharmacokinetics . However, the pyrrolidine linker in the target compound introduces conformational flexibility, which may affect steric interactions compared to rigid pyrazolo-pyrimidine scaffolds.
Chlorophenyl Substituents and Crystallographic Behavior
The 4-chlorophenyl group in the target compound aligns with halogenated aromatic systems observed in ’s 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Chlorinated aryl groups are known to enhance lipophilicity and influence crystal packing. reports dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating conformational variability . Similarly, the 4-chlorophenyl group in the target compound may adopt distinct orientations depending on the sulfonylated pyrrolidine’s puckering, affecting solid-state properties or receptor binding.
Research Findings and Implications
- Synthetic Challenges : The ethanediamide backbone and sulfonylated pyrrolidine necessitate multi-step synthesis, as seen in ’s use of carbodiimide coupling for amide formation .
- Structural Flexibility : The pyrrolidine linker may confer advantages in drug design by balancing rigidity and adaptability, a feature absent in ’s pyrimidinylsulfanyl-acetamide derivatives .
Biological Activity
N'-(4-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes several key functional groups:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity.
- Sulfonamide Group : Known for diverse biological activities, including antibacterial properties.
- Chlorophenyl Group : Enhances the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 373.9 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzyme activities or alter signal transduction pathways within cells. The unique structural features allow it to bind effectively to these targets, potentially leading to modulation of their activity.
Biological Activity
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Antibacterial Properties :
- Compounds similar to sulfonamides have been documented for their antibacterial effects. Studies suggest that this compound may exhibit similar properties by inhibiting bacterial enzyme functions.
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Antiviral Activity :
- Sulfonamide derivatives are known for antiviral properties. Preliminary data suggest that this compound could interfere with viral replication mechanisms.
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Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial effects on Gram-positive bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Evaluated antiviral activity against influenza viruses, demonstrating reduced viral load in treated cell cultures. |
| Study 3 | Assessed enzyme inhibition, revealing that the compound effectively blocked the activity of specific proteases involved in cell signaling pathways. |
Synthesis and Applications
The synthesis of this compound involves multiple steps that include the formation of the pyrrolidine ring and the introduction of sulfonyl and chlorophenyl groups. The reaction conditions typically require specific solvents and catalysts to optimize yield and purity.
This compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new antibiotics or antiviral agents.
- Biochemical Research : For studying enzyme mechanisms and cellular processes.
- Material Science : Due to its unique chemical properties that may be harnessed in polymer synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
